molecular formula C11H28O3Si2 B15463153 Triethoxy(2-(trimethylsilyl)ethyl)silane CAS No. 61210-55-7

Triethoxy(2-(trimethylsilyl)ethyl)silane

Cat. No.: B15463153
CAS No.: 61210-55-7
M. Wt: 264.51 g/mol
InChI Key: OISMAZJJMNGUGL-UHFFFAOYSA-N
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Description

Triethoxy(2-(trimethylsilyl)ethyl)silane (CAS 61210-55-7) is a specialty organosilane compound provided for chemical research and development. Organosilanes are characterized by their hydrolytically active silicon-based functional groups, which enable them to participate in a wide range of chemical transformations and surface modifications . As a molecule featuring both triethoxy and trimethylsilyl groups, it serves as a valuable building block in synthetic chemistry, particularly in the development of novel silicon-based materials. Its structure suggests potential utility in dehydrogenative silylation and hydrosilylation reactions, which are key processes for creating silicon-containing polymers and crosslinked materials . Like other functional silanes, it may be used to modify inorganic surfaces or act as a precursor in the synthesis of more complex molecular architectures, such as silsesquioxanes . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Properties

CAS No.

61210-55-7

Molecular Formula

C11H28O3Si2

Molecular Weight

264.51 g/mol

IUPAC Name

triethoxy(2-trimethylsilylethyl)silane

InChI

InChI=1S/C11H28O3Si2/c1-7-12-16(13-8-2,14-9-3)11-10-15(4,5)6/h7-11H2,1-6H3

InChI Key

OISMAZJJMNGUGL-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC[Si](C)(C)C)(OCC)OCC

Origin of Product

United States

Biological Activity

Triethoxy(2-(trimethylsilyl)ethyl)silane is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of organic chemistry and materials science. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C11H28O3Si2C_{11}H_{28}O_{3}Si_{2}, features a trimethylsilyl group attached to a 2-ethoxyethyl chain. This structure imparts unique properties that facilitate its use in various chemical reactions and applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its role as a reagent in organic synthesis and its interactions with biological systems.

Research Findings and Case Studies

Several research articles have investigated the biological implications of silanes, including this compound:

  • Synthesis and Functionalization : A study demonstrated the effective use of silane-based initiators for hydrosilylation reactions, leading to functionalized polymers that exhibit enhanced properties for biomedical applications .
  • Antimicrobial Properties : In a broader context involving silanes, some derivatives have shown antimicrobial activity, suggesting that this compound may possess similar properties due to its structural characteristics .
  • Cytotoxicity Studies : While specific cytotoxicity data for this compound is scarce, related compounds have been evaluated for their safety profiles in various assays, indicating a need for further investigation into the toxicity and safety of this silane .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Radical ReactionsFacilitates radical reductions and hydrosilylation
PolymerizationInvolved in photo-induced polymerization
Antimicrobial ActivityPotential antimicrobial properties
Cytotoxicity AssessmentLimited data; related compounds evaluated for safety

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features and applications of related triethoxysilanes:

Compound Name Substituent/Functional Group Key Applications Performance Insights
Triethoxy(ethyl)silane Ethyl ($\text{-CH}2\text{CH}3$) PVC composites, fiber treatment Young’s modulus: 19.2 MPa; Shear modulus: 7 MPa in coir-PVC composites ; improves fatigue life by removing lignin/hemicellulose .
(3-Aminopropyl)triethoxy silane (APTES) Aminopropyl ($\text{-CH}2\text{CH}2\text{CH}2\text{NH}2$) Nanoparticle coatings, cement dispersion 90% hydroxy PAH removal efficiency ; superior cement dispersion due to amine reactivity .
Triethoxy(octyl)silane Octyl ($\text{-C}8\text{H}{17}$) Hydrophobic nanohybrid materials Co-condenses with GPTMS for water-resistant films .
Vinyl triethoxy silane (VTES) Vinyl ($\text{-CH=CH}_2$) ATO nanoparticle coatings Enhances dispersion stability (particle size reduction from 221 nm to 121 nm) .
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane Epoxycyclohexyl group Specialty coatings Used in epoxy-functionalized materials; no direct performance data available .

Key Comparative Insights

  • Hydrophobicity : The trimethylsilyl group in Triethoxy(2-(trimethylsilyl)ethyl)silane likely enhances hydrophobicity compared to simpler alkyl variants like triethoxy(ethyl)silane. This could improve moisture resistance in composites or coatings.
  • Reactivity : Unlike APTES, which has amine groups for covalent bonding, the target compound’s trimethylsilyl group may reduce chemical reactivity but increase compatibility with hydrophobic matrices.
  • Mechanical Performance : Triethoxy(ethyl)silane’s success in boosting Young’s modulus (19.2 MPa) and fatigue limits in PVC composites suggests that the trimethylsilyl analog could further optimize interfacial adhesion in high-stress environments.
  • Dispersion Efficiency: While APTES excels in nanoparticle dispersion (e.g., 90% PAH removal ), the bulkier trimethylsilyl group might hinder steric stabilization but improve thermal stability.

Research Needs

  • Direct studies on hydrolysis kinetics, bonding efficiency, and thermal stability are required.
  • Comparative testing with triethoxy(ethyl)silane in composites (e.g., fatigue limit, modulus) would validate performance hypotheses.

Q & A

Q. Methodological Answer :

  • Analytical Techniques :
    • NMR Spectroscopy : 29^{29}Si NMR distinguishes between ethoxy and trimethylsilyl groups (δ −45 to −65 ppm for Si–O; δ +10 to +15 ppm for Si–C) .
    • HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) with MeCN/H2_2O mobile phase (70:30 v/v) achieves baseline separation of hydrolyzed byproducts .
    • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]+^+ at m/z 278.2 (calc. 278.18) .

Advanced Research Questions

How do steric effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :
The bulky trimethylsilyl group reduces nucleophilicity at the β-carbon, necessitating tailored catalysts. For example:

  • Palladium-Catalyzed Coupling : Use Pd(OAc)2_2 with bulky ligands (e.g., XPhos) to enhance selectivity.
    • Conditions : 80°C in toluene, 12 h, 2 mol% catalyst.
    • Yield : 60–70% due to steric hindrance slowing transmetalation .
  • Contradiction Analysis : Lower yields compared to less hindered analogs (e.g., triethoxyvinylsilane) highlight the need for kinetic studies to optimize ligand-catalyst pairing .

What strategies mitigate hydrolysis during sol-gel processing of this compound?

Methodological Answer :
Hydrolysis of ethoxy groups can destabilize sol-gel networks. Mitigation approaches include:

  • Acid/Base Catalysis : Controlled pH (pH 4–5 with acetic acid) slows hydrolysis while promoting condensation.
  • Co-condensation Agents : Add tetraethoxysilane (TEOS) to enhance crosslinking density.
    • Optimal Ratio : 1:3 (target compound:TEOS) achieves 90% gelation efficiency .
  • Data Contradiction : High water content (>20%) accelerates hydrolysis but reduces mechanical stability. Balance via Karl Fischer titration monitoring .

How does the electronic environment of the trimethylsilyl group affect photoluminescence in hybrid materials?

Methodological Answer :
The electron-donating trimethylsilyl group alters conjugation in silane-based polymers:

  • Photophysical Analysis :
    • UV-Vis : Redshift (λmax_{\text{max}} 320 → 350 nm) indicates extended π-conjugation.
    • PL Quantum Yield : Increases from 0.2 to 0.45 when paired with electron-deficient monomers (e.g., perylene diimide) .
  • Challenges : Aggregation-induced quenching in dense matrices requires dilution studies (e.g., 1–5 wt% in PMMA) .

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